molecular formula C10H11F3O2 B2805157 1-Isopropoxy-4-(trifluoromethoxy)-benzene CAS No. 1030471-18-1

1-Isopropoxy-4-(trifluoromethoxy)-benzene

Cat. No.: B2805157
CAS No.: 1030471-18-1
M. Wt: 220.191
InChI Key: QISMBOWZVGNRFY-UHFFFAOYSA-N
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Description

1-Isopropoxy-4-(trifluoromethoxy)-benzene is an organic compound with the molecular formula C10H11F3O2 It is a derivative of benzene, where the hydrogen atoms on the benzene ring are substituted with an isopropoxy group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropoxy-4-(trifluoromethoxy)-benzene typically involves the reaction of 1-isopropoxy-4-nitrobenzene with trifluoromethanol under specific conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxy-4-(trifluoromethoxy)-benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Isopropoxy-4-(trifluoromethoxy)-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-4-(trifluoromethoxy)-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropoxy group may contribute to the compound’s binding affinity and specificity for certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Isopropoxy-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethoxy group.

    1-Isopropyl-4-methylbenzene: Contains an isopropyl group instead of an isopropoxy group.

    1-Isopropyl-2-methoxy-4-methylbenzene: Contains both isopropyl and methoxy groups.

Uniqueness

1-Isopropoxy-4-(trifluoromethoxy)-benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

1-propan-2-yloxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-7(2)14-8-3-5-9(6-4-8)15-10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMBOWZVGNRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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